molecular formula C9H15NO3 B3031157 1-Acetyl-3-piperidineacetic Acid CAS No. 169253-07-0

1-Acetyl-3-piperidineacetic Acid

Cat. No. B3031157
CAS RN: 169253-07-0
M. Wt: 185.22 g/mol
InChI Key: UHQRCEZHYXCOPY-UHFFFAOYSA-N
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Description

1-Acetyl-3-piperidineacetic Acid (CAS# 169253-07-0) is a useful research chemical . It has a molecular weight of 185.22 and a molecular formula of C9H15NO3 . The IUPAC name for this compound is 2-(1-acetylpiperidin-3-yl)acetic acid .


Molecular Structure Analysis

The molecular structure of 1-Acetyl-3-piperidineacetic Acid includes a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also contains an acetyl group (CH3CO) and an acetic acid group (CH3COOH) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-3-piperidineacetic Acid include a molecular weight of 185.22, a molecular formula of C9H15NO3, and a LogP value of 0.65750 . The compound also has a complexity of 215 and a topological polar surface area of 57.6 .

Scientific Research Applications

Anticonvulsant Activity

1-Acetyl-3-piperidineacetic acid has been investigated for its anticonvulsant properties. Studies suggest that it may modulate neuronal excitability and reduce seizure activity. Researchers are exploring its potential as an adjunct therapy for epilepsy management .

Analgesic Effects

In preclinical models, this compound has demonstrated analgesic effects. It may act on pain pathways, making it a candidate for pain management. Further research is needed to validate its efficacy and safety .

Anti-Inflammatory Potential

The piperidine moiety in 1-Acetyl-3-piperidineacetic acid could contribute to anti-inflammatory activity. Investigations have explored its impact on inflammatory pathways, potentially making it useful in conditions like rheumatoid arthritis or inflammatory bowel disease .

Neuroprotective Properties

Researchers have studied the neuroprotective effects of this compound. It may enhance neuronal survival and protect against oxidative stress, making it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Metabolic Disorders

Preliminary data suggests that 1-Acetyl-3-piperidineacetic acid might influence metabolic pathways. It could be relevant in managing conditions such as diabetes or obesity. However, more research is needed to establish its therapeutic potential .

Chemical Synthesis and Medicinal Chemistry

Beyond its pharmacological applications, this compound serves as a valuable building block in chemical synthesis. Medicinal chemists use it to create novel derivatives with improved properties, enhancing drug design and development .

Biochemical Studies

Researchers employ 1-Acetyl-3-piperidineacetic acid as a tool in biochemical investigations. Its reactivity and functional groups allow for probing specific interactions within biological systems .

Natural Product Synthesis

The piperidine scaffold is present in various natural products. Scientists utilize this compound to synthesize analogs and explore their biological activities. It contributes to the discovery of new lead compounds for drug development .

Future Directions

Piperidine derivatives, including 1-Acetyl-3-piperidineacetic Acid, have significant potential in the field of drug discovery due to their wide range of biological activities . Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential therapeutic applications .

properties

IUPAC Name

2-(1-acetylpiperidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(11)10-4-2-3-8(6-10)5-9(12)13/h8H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQRCEZHYXCOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442034
Record name 1-n-acetyl-3-piperidinylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169253-07-0
Record name 1-n-acetyl-3-piperidinylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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